2-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)imidazo[1,2-b]pyridazine
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Overview
Description
2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-b]pyridazine core.
Cyclization Reactions: Intramolecular cyclization of intermediates can be used to form the heterocyclic ring system.
Functional Group Transformations: Various functional group transformations, such as methylation and sulfonation, are employed to introduce the desired substituents on the imidazo[1,2-b]pyridazine scaffold.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow chemistry and automated synthesis platforms to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Imidazo[1,2-a]pyrimidines: Another class of heterocyclic compounds with similar biological activities but different ring structures.
Uniqueness
2-(4-METHOXYPHENYL)-6-{[(4-METHYLPHENYL)METHYL]SULFANYL}IMIDAZO[1,2-B]PYRIDAZINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and methylsulfanyl groups contribute to its unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C21H19N3OS |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-6-[(4-methylphenyl)methylsulfanyl]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C21H19N3OS/c1-15-3-5-16(6-4-15)14-26-21-12-11-20-22-19(13-24(20)23-21)17-7-9-18(25-2)10-8-17/h3-13H,14H2,1-2H3 |
InChI Key |
PYLWAUMNRBZMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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